Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate

Descripción general

Descripción

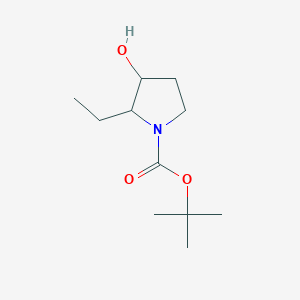

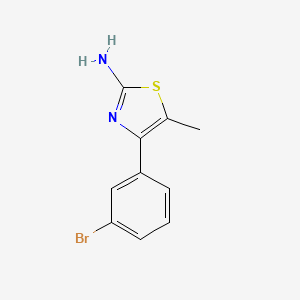

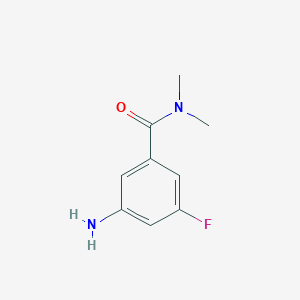

The compound “Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate” is a derivative of phenylalanine, which is an essential amino acid. The “N-(tert-butoxycarbonyl)” part suggests that the amino group of phenylalanine is protected by a tert-butoxycarbonyl (Boc) group . The “3-iodo” indicates that there is an iodine atom on the phenyl ring . The “ethyl ester” part suggests that the carboxylic acid group of phenylalanine has been converted into an ester with ethanol .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, an iodine atom, a protected amino group (Boc), and an ethyl ester . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The Boc group is commonly used in organic synthesis because it can be removed under mildly acidic conditions . The iodine atom on the phenyl ring makes it a good leaving group, which could be useful in further reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, the presence of the iodine atom and the phenyl ring would likely make it relatively non-polar and insoluble in water . The exact properties would need to be determined experimentally .Aplicaciones Científicas De Investigación

Synthesis and Antiproliferative Activity : The Stille coupling reaction involving Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate was used to produce a vinylindole derivative. This derivative was transformed into both natural and unnatural forms of goniomitine. The natural form showed significant antiproliferative activity in cell growth retardation studies (Mizutani et al., 2011).

Intermolecular Cycloaddition : Ethyl glyoxylate O-tert-butyldimethylsilyloxime, when treated with various alkenes, produced a C-ethoxycarbonyl N-boranonitrone intermediate. This underwent intermolecular cycloaddition to yield 3-(ethoxycarbonyl)isoxazolidines (Tamura et al., 2007).

Polymer Materials Chemistry : The tert-butoxycarbonyl (BOC) group is frequently used in organic synthesis and polymer materials chemistry for the protection of functional groups. Radical polymerization of 2-(tert-butoxycarbonyloxy)ethyl methacrylate (BHEMA) and its copolymerizations showed that the deprotection of the BOC group in polymer side chains occurs around 200°C (Jing et al., 2019).

Synthesis of Novel Cysteine-Functionalized Thiophenes : Methyl N-(tert-butoxycarbonyl)-S-(3-thienyl)-L-cysteinate, a compound combining properties of cysteine and thiophene, was synthesized for potential bioactive applications and as synthons for new materials (Cagnoli et al., 2005).

Amine N-tert-Butoxycarbonylation : Heteropoly acid H3PW12O40 was used as a catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate. This method showed efficiency and environmental friendliness, useful in peptide synthesis (Heydari et al., 2007).

Mecanismo De Acción

Target of Action

It’s known that the tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for amine protection .

Mode of Action

The compound Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate likely interacts with its targets through the tert-butoxycarbonyl (Boc) group. The Boc group is known to be removed under acidic conditions, revealing the protected amine . This deprotection process is a key part of the compound’s interaction with its targets .

Biochemical Pathways

The boc group’s role in protecting amines suggests that it may be involved in biochemical pathways where amine functionality needs to be controlled .

Pharmacokinetics

The compound’s solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol, suggests that it may have good bioavailability .

Result of Action

The removal of the boc group under acidic conditions would result in the exposure of the protected amine, which could then participate in further biochemical reactions .

Action Environment

The deprotection of the boc group is known to occur under acidic conditions , suggesting that the pH of the environment could influence the compound’s action.

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 3-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22INO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10H2,1-4H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTSBKWCYSHBJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)I)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine](/img/structure/B1407070.png)

![1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1407073.png)

methylamine](/img/structure/B1407074.png)